5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H5F4N3 |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H5F4N3/c10-4-1-3(5-2-6(14)16-15-5)7(11)9(13)8(4)12/h1-2H,(H3,14,15,16) |
InChI Key |
PKZSOAQFGUSAMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C2=CC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the tetrafluorophenyl-substituted β-diketone or β-ketonitrile precursor.
- Cyclization with hydrazine or hydrazine hydrate to form the pyrazole ring.
- Introduction or retention of the amino group at the 3-position of the pyrazole.
This approach is consistent with the general versatile method for synthesizing 5-aminopyrazoles through condensation of β-ketonitriles or β-diketones with hydrazines.
Specific Synthetic Routes
Conventional Reflux Method Using Hydrazine Hydrate
A prominent method involves refluxing a tetrafluorophenyl-substituted chromone or diketone with hydrazine hydrate in ethanol for an extended period (e.g., 10 hours) to yield the pyrazol-3-amine derivative. This method was demonstrated in the synthesis of related tetrafluorophenyl pyrazole derivatives, where the reaction progress was monitored by thin-layer chromatography (TLC), and the product was isolated by precipitation and recrystallization.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Starting material | 7-chloro-6-methyl-2-(2,3,4,6-tetrafluorophenyl)-4H-chromen-4-one | Precursor for pyrazole formation |
| Reaction | Reflux with hydrazine hydrate (5 mL) in ethanol (10 mL) for 10 hours | Formation of pyrazole ring |
| Workup | Cooling with ice, filtration, recrystallization from ethanol | Isolated 5-(tetrafluorophenyl)-1H-pyrazol-3-amine derivative |
This method yields the pyrazole with characteristic FTIR bands for N-H and C-F stretching, and NMR signals confirming the pyrazole and tetrafluorophenyl moieties.
Condensation of β-Ketonitriles with Hydrazines
According to Beilstein Journal of Organic Chemistry, the most versatile approach to 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazine hydrate. This method allows the introduction of the amino group at the 3-position of the pyrazole ring efficiently.
- β-Ketonitriles bearing the tetrafluorophenyl substituent can be prepared or sourced.
- Treatment with hydrazine hydrate under reflux or microwave irradiation promotes cyclization.
- The reaction can be carried out in methanol or ethanol solvents.
- Microwave-assisted synthesis has been reported to shorten reaction times significantly (e.g., 5 minutes at 150 °C).
One-Pot Microwave-Assisted Synthesis
A modern and efficient method involves a one-pot microwave-assisted synthesis combining ketonitriles and hydrazine monohydrate, followed by addition of ketoesters and acetic acid to yield pyrazolopyrimidinones, which can be adapted for pyrazol-3-amine derivatives.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Ketonitrile (0.9 mmol), methanol (1 mL), hydrazine monohydrate (1.2 mmol) | Microwave irradiation at 150 °C, 5 min |
| 2 | Add ketoester (0.9 mmol), acetic acid (0.5 mmol) | Microwave irradiation at 150 °C, 2 hours |
| 3 | Workup by evaporation and purification | High purity pyrazol-3-amine derivatives |
This approach offers advantages in terms of reaction speed, yield, and purity.
Comparative Data Table of Preparation Methods
Analytical Characterization Supporting Preparation
- FTIR Spectroscopy : Characteristic bands for aromatic C-H, C-F, N-H, and C=C confirm the structure.
- NMR Spectroscopy : ^1H NMR shows signals for pyrazole protons and tetrafluorophenyl aromatic protons.
- Mass Spectrometry : Molecular ion peaks consistent with molecular weight (~356 Da for the tetrafluorophenyl pyrazol-3-amine).
- Chromatography : TLC monitoring ensures reaction completeness.
These data confirm the successful synthesis of this compound and its derivatives.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions can be conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Key Compounds for Comparison:
- 5-(4-Fluorophenyl)-1H-pyrazol-3-amine ()
- 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine ()
- 3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine ()
- N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide ()
- 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib, )
Structural Differences:
- Fluorination Pattern: The target compound’s 2,3,4,5-tetrafluorophenyl group provides greater electron-withdrawing capacity compared to mono- or di-fluorinated analogs (e.g., 5-(4-fluorophenyl) derivatives). This enhances electrophilic character and may reduce metabolic degradation .
- Substituent Diversity: Unlike celecoxib (a 1,5-diarylpyrazole with sulfonamide), the target compound lacks a sulfonamide group but retains a pyrazol-amine core.
Electronic Effects:
- Trifluoromethyl groups (e.g., in ) introduce steric bulk and stronger inductive effects than tetrafluorophenyl, altering binding affinities in biological targets .
Molluscicidal Activity ():
- Fluorinated aromatic compounds, including tetrafluorophenyl derivatives, exhibit enhanced molluscicidal activity due to increased stability in water and resistance to hydrolysis. The target compound’s tetrafluorophenyl group may outperform less-fluorinated analogs in this context.
Energetic Materials ():
- Fluorination may reduce sensitivity to impact while maintaining thermal stability.
Physicochemical Properties
Thermal Stability:
- Fluorinated aryl groups generally enhance thermal stability. The target compound’s decomposition temperature is likely higher than non-fluorinated pyrazoles (e.g., HANTP in decomposes at 171–270°C) .
Solubility and Crystallinity:
Data Table: Comparative Attributes of Selected Pyrazole Derivatives
Biological Activity
5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFN with a molecular weight of approximately 239.16 g/mol. The compound features a pyrazole ring substituted with a tetrafluorophenyl group at the 5-position and an amino group at the 3-position. This fluorinated structure enhances its lipophilicity and binding affinity to biological targets compared to non-fluorinated analogs.
Biological Activity
Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including:
- Anti-inflammatory properties : The compound has shown potential in inhibiting inflammatory pathways.
- Analgesic effects : Similar compounds have been noted for their pain-relieving capabilities.
- Antitumor activity : Preliminary studies suggest it may inhibit certain cancer cell lines through modulation of key signaling pathways.
The biological activity of this compound is thought to be mediated through interactions with various biological macromolecules such as proteins and nucleic acids. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to study these interactions, providing insights into its mechanism of action.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-1H-pyrazole | Pyrazole ring with an amino group | Lacks fluorination; simpler structure |
| 5-Methyl-1H-pyrazol-3-amine | Methyl substitution at the 5-position | Less lipophilic than the tetrafluoro compound |
| 3-(Trifluoromethyl)-1H-pyrazol-5-amine | Trifluoromethyl group instead of tetrafluoro | Different electronic properties due to CF₃ group |
This table highlights the unique fluorination pattern of this compound that enhances its biological activity compared to other pyrazole derivatives.
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacological profile of this compound:
- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits specific enzyme activities linked to inflammatory responses. For instance, it was found to modulate the p38 MAP kinase pathway, which is crucial in cellular stress responses and inflammation .
- Binding Affinity : Molecular docking studies revealed that the compound exhibits strong binding affinity towards various receptors involved in pain and inflammation signaling pathways. This suggests its potential use as a therapeutic agent in treating conditions like arthritis or chronic pain syndromes .
- Antitumor Activity : Preliminary findings indicate that this compound may induce apoptosis in certain cancer cell lines by activating caspase pathways. Further research is ongoing to elucidate the specific mechanisms involved .
Q & A
Q. What are the recommended synthetic routes for 5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclocondensation of β-ketonitriles with hydrazines or palladium-catalyzed cross-coupling to introduce the tetrafluorophenyl group. Key considerations:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification to remove byproducts .
- Catalyst systems : Pd(PPh₃)₄ improves coupling efficiency for aryl halides, but excess ligand can reduce yield .
- Temperature control : Reactions at 80–100°C optimize kinetics without promoting decomposition .
Example protocol: A mixture of 2,3,4,5-tetrafluorophenylboronic acid and 3-aminopyrazole in ethanol/water (3:1) with Na₂CO₃ and Pd(PPh₃)₄ at 85°C for 12 hours yields ~65% product after column chromatography .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹⁹F NMR : Resolves fluorine environments; expect four distinct peaks for the tetrafluorophenyl group (δ: -138 to -145 ppm for ortho/meta fluorines) .
- ¹H NMR : Pyrazole NH₂ appears as a broad singlet (~δ 5.2 ppm), while aromatic protons show splitting patterns dependent on fluorine coupling .
- IR spectroscopy : Stretching vibrations for C-F (1150–1250 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups .
- HRMS : Exact mass calculated for C₉H₅F₄N₃ ([M+H]⁺ = 256.0432) ensures molecular integrity .
Q. What are the key structural features influencing reactivity and bioactivity?
Methodological Answer:
- Tetrafluorophenyl group : Enhances electron-withdrawing effects, increasing electrophilicity at the pyrazole C4 position for nucleophilic attacks .
- NH₂ group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in analogues with antimicrobial activity .
- Planarity : X-ray crystallography of related compounds shows planar pyrazole rings, facilitating π-π stacking with aromatic residues in proteins .
Advanced Research Questions
Q. How does the fluorine substitution pattern affect electronic properties and target interactions?
Methodological Answer:
- Electron density mapping : DFT calculations reveal that tetrafluorination reduces electron density on the phenyl ring by 18% compared to non-fluorinated analogues, altering binding affinity to kinases .
- Hydrophobic interactions : Fluorine atoms enhance lipophilicity (logP increases by ~0.8 per F atom), improving membrane permeability in cellular assays .
- Steric effects : Ortho-fluorines create steric hindrance, potentially disrupting binding to bulkier targets (e.g., observed in COX-2 inhibition studies of difluorophenyl derivatives) .
Q. What strategies resolve contradictions in reported biological activities of fluorinated pyrazole derivatives?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MIC for antimicrobial activity). For example, 2,6-difluoro derivatives show 10-fold higher potency than 3,4-difluoro isomers .
- Structural analogs : Synthesize and test derivatives with incremental fluorine substitutions (e.g., mono- to tetrafluoro) to isolate electronic vs. steric effects .
- Crystallographic validation : Resolve target-bound structures (e.g., via X-ray) to confirm binding modes, as done for pyrazole inhibitors of p38 MAP kinase .
Q. How can computational methods predict the compound’s behavior in enzyme inhibition studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., in kinases). Adjust scoring functions to account for fluorine’s electrostatic contributions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between NH₂ and catalytic residues (e.g., Asp168 in EGFR kinase) .
- QSAR models : Train models on fluorinated pyrazole datasets to predict bioactivity cliffs. For example, ClogP >2.5 correlates with reduced solubility but improved IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
